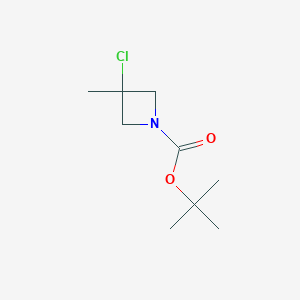
Tert-butyl 3-chloro-3-methyl-azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-chloro-3-methyl-azetidine-1-carboxylate is a chemical compound with the molecular formula C9H16ClNO2 . It is also known by its synonyms 1-Boc-3-chloro-3-methylazetidine and 1-Azetidinecarboxylic acid, 3-chloro-3-methyl-, 1,1-dimethylethyl ester . This compound has diverse applications in scientific research, including drug synthesis and materials science.
Synthesis Analysis
The synthesis of azetidines, such as Tert-butyl 3-chloro-3-methyl-azetidine-1-carboxylate, can be accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Other methods include one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines .Molecular Structure Analysis
The molecular structure of Tert-butyl 3-chloro-3-methyl-azetidine-1-carboxylate comprises a tert-butyl group, a 3-chloro-3-methyl-azetidine ring, and a carboxylate group . The presence of these functional groups contributes to the unique properties and reactivity of this compound.Physical And Chemical Properties Analysis
Tert-butyl 3-chloro-3-methyl-azetidine-1-carboxylate has a molecular weight of 205.68 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
- Application : Researchers investigate its role as a building block for drug synthesis. It may serve as an intermediate in the preparation of novel compounds with therapeutic properties .
- Application : Tert-butyl 3-chloro-3-methyl-azetidine-1-carboxylate** can be used as a ligand precursor. Researchers explore its coordination chemistry to design new catalysts or functional materials .
- Application : This compound serves as a starting material for various synthetic pathways. It participates in reactions like acylation, alkylation, and cyclization, leading to diverse products .
- Application : Researchers assess the bioactivity of tert-butyl 3-chloro-3-methyl-azetidine-1-carboxylate**. It may exhibit interesting interactions with enzymes, receptors, or cellular targets .
- Application : Scientists explore the incorporation of this compound into polymer matrices. It could enhance material properties or act as a reactive moiety in polymerization reactions .
- Application : Researchers investigate how tert-butyl 3-chloro-3-methyl-azetidine-1-carboxylate** is metabolized in vivo. Understanding its fate helps predict drug behavior and optimize dosing .
Medicinal Chemistry and Drug Development
Ligand Synthesis in Coordination Chemistry
Organic Synthesis and Chemical Transformations
Biological Studies and Bioactivity Screening
Materials Science and Polymer Chemistry
Pharmacokinetics and Metabolism Studies
Propriétés
IUPAC Name |
tert-butyl 3-chloro-3-methylazetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-8(2,3)13-7(12)11-5-9(4,10)6-11/h5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVGKPGCBHOJPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)OC(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


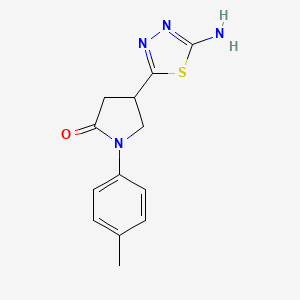
![N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2722932.png)
![1-(4-Bromo-3-methylphenyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2722934.png)
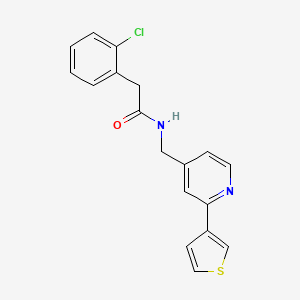

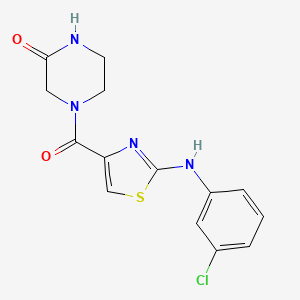
![1-Ethyl-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B2722940.png)
![3-(2,5-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2722941.png)
![3-(2-chlorobenzyl)-6-(3-(trifluoromethyl)benzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2722943.png)
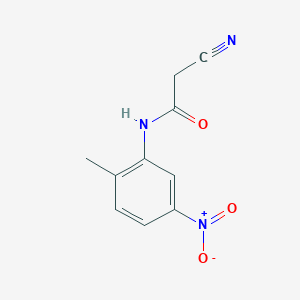

![(Z)-2,5-dichloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2722948.png)
![(2E)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-phenylprop-2-en-1-one](/img/structure/B2722951.png)